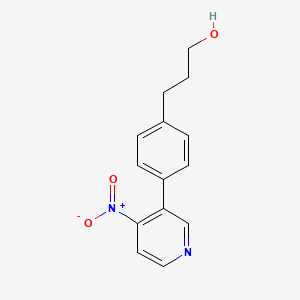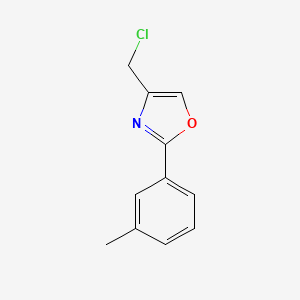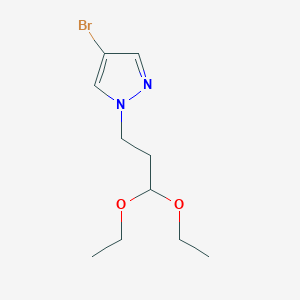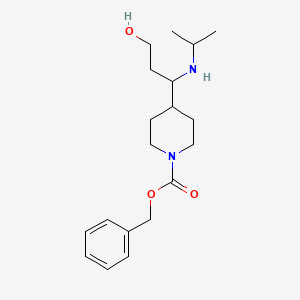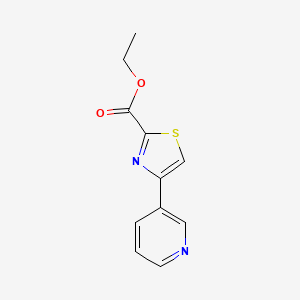
4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester is a heterocyclic compound that combines a pyridine ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and thiazole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester typically involves the condensation of pyridine-3-carboxylic acid with thioamide derivatives under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: 4-Pyridin-3-YL-thiazole-2-carboxylic acid.
Reduction: 4-Pyridin-3-YL-thiazole-2-methanol.
Substitution: 4-Halopyridin-3-YL-thiazole-2-carboxylic acid ethyl ester.
科学的研究の応用
4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with DNA or RNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
- 4-Pyridin-2-YL-thiazole-2-carboxylic acid ethyl ester
- 4-Pyridin-4-YL-thiazole-2-carboxylic acid ethyl ester
- 4-Pyridin-3-YL-thiazole-4-carboxylic acid ethyl ester
Uniqueness
4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester is unique due to the specific positioning of the pyridine and thiazole rings, which influences its reactivity and interaction with biological targets. The presence of the carboxylic acid ethyl ester group further enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28 g/mol |
IUPAC名 |
ethyl 4-pyridin-3-yl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8/h3-7H,2H2,1H3 |
InChIキー |
GJWZAEGHPYVLGW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=CS1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


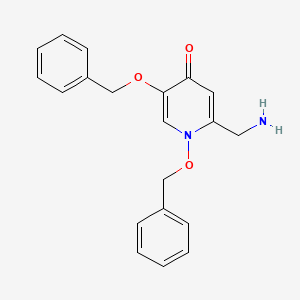

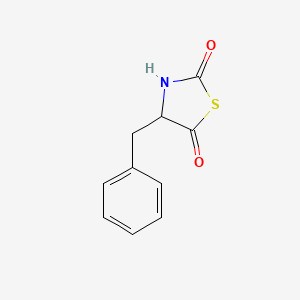
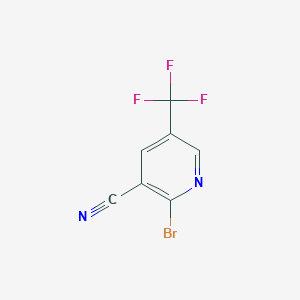
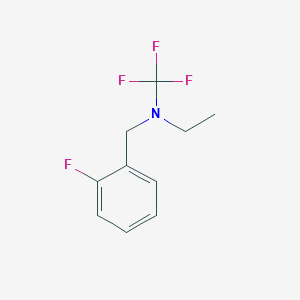

![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
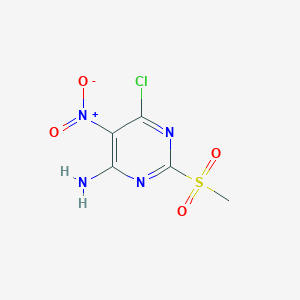

![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)
